5-amino-1-ethyl-N,N-diisobutyl-1H-pyrazole-3-carboxamide
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Overview
Description
“5-amino-1-ethyl-N,N-diisobutyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C14H26N4O . It is a type of 5-amino-pyrazole, which are known to be potent reagents in organic and medicinal synthesis .
Synthesis Analysis
5-Amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “5-amino-1-ethyl-N,N-diisobutyl-1H-pyrazole-3-carboxamide” consists of 14 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 266.382 Da and the monoisotopic mass is 266.210663 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-1-ethyl-N,N-diisobutyl-1H-pyrazole-3-carboxamide” include a predicted density of 1.08±0.1 g/cm3 and a predicted boiling point of 444.0±30.0 °C .properties
IUPAC Name |
5-amino-1-ethyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O/c1-6-18-13(15)7-12(16-18)14(19)17(8-10(2)3)9-11(4)5/h7,10-11H,6,8-9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBOXHHMPFHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC(C)C)CC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N,N-diisobutyl-1H-pyrazole-3-carboxamide |
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